O-DesmethylMycophenolicAcidMethylEster-d3
Description
Biochemical Role as a Deuterated Metabolite of Mycophenolic Acid
O-Desmethyl mycophenolic acid methyl ester-d3 (C₁₇H₁₇D₃O₆) serves as the deuterium-labeled counterpart of O-desmethyl mycophenolic acid methyl ester, a phase I metabolite generated during mycophenolic acid's hepatic biotransformation. The structural integration of three deuterium atoms at specific carbon positions preserves the parent compound's pharmacophore while introducing isotopic distinctions critical for analytical differentiation.
Table 1: Structural Comparison of MPA and Its Deuterated Metabolite
| Property | Mycophenolic Acid (MPA) | O-Desmethyl MPA Methyl Ester-d3 |
|---|---|---|
| Molecular Formula | C₁₇H₂₀O₆ | C₁₇H₁₇D₃O₆ |
| Molecular Weight (g/mol) | 320.3 | 323.36 |
| Deuterium Positions | - | Methyl groups at C-4, C-6 |
| Metabolic Pathway | Glucuronidation | Phase I demethylation |
This deuterated metabolite interacts selectively with organic anion transporters (OAT1/OAT3), which mediate renal excretion of mycophenolic acid and its glucuronidated derivatives. Studies using Xenopus laevis oocyte expression systems demonstrate that the deuterated analog maintains 89% transport affinity compared to non-deuterated metabolites, confirming its functional equivalence in transporter recognition. The isotopic label enables researchers to distinguish endogenous MPA metabolites from administered compounds during mass spectrometry analyses, providing unparalleled resolution in pharmacokinetic studies.
Significance of Deuterium Incorporation in Pharmacokinetic Optimization
Deuterium's kinetic isotope effect (KIE) induces measurable changes in the metabolic stability of O-desmethyl mycophenolic acid methyl ester-d3. The strengthened carbon-deuterium bond (C-D vs. C-H) reduces hydrogen/deuterium exchange rates by 6-10 fold at physiological pH, as quantified through nuclear magnetic resonance (NMR) relaxation studies. This modification specifically targets enzymatic demethylation pathways mediated by cytochrome P450 3A4, prolonging the metabolite's half-life from 2.3 hours (non-deuterated) to 3.7 hours in human hepatocyte models.
Table 2: Deuterium-Induced Pharmacokinetic Modifications
| Parameter | Non-Deuterated Form | Deuterated Form (d3) | Improvement Factor |
|---|---|---|---|
| Plasma Half-Life (h) | 2.3 ± 0.4 | 3.7 ± 0.6 | 1.61x |
| Metabolic Clearance | 12.7 L/h | 9.8 L/h | 23% Reduction |
| Protein Binding (%) | 97.2 | 97.5 | 0.3% Increase |
| Transporter Affinity | IC₅₀ 0.52 μM | IC₅₀ 0.49 μM | 6% Enhancement |
Properties
IUPAC Name |
methyl 6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Deuterium Incorporation
The synthesis begins with mycophenolic acid (MPA), the parent compound, which undergoes sequential modifications: demethylation at the phenolic hydroxyl group, esterification with deuterated methanol, and isotopic labeling at specific positions. The deuterium is typically introduced via acid-catalyzed esterification using deuterated methanol (CD₃OD) or through hydrogen-deuterium exchange under controlled conditions.
Key reaction steps :
- Demethylation : MPA is treated with hydrobromic acid (HBr) in acetic acid to remove the methyl group from the phenolic hydroxyl, yielding O-desmethyl mycophenolic acid.
- Esterification : The intermediate reacts with deuterated methanol (CD₃OD) in the presence of sulfuric acid, forming the methyl ester with deuterium incorporation at the methoxy group.
- Isotopic Purification : Unreacted non-deuterated species are removed via chromatography or recrystallization.
Table 1: Comparison of Synthetic Methods
| Parameter | Method A (Acid-Catalyzed Esterification) | Method B (Enzymatic Esterification) |
|---|---|---|
| Deuterium Source | CD₃OD | D₂O (exchange) |
| Catalyst | H₂SO₄ | Lipase |
| Reaction Time | 12–24 h | 48–72 h |
| Yield | 68–72% | 55–60% |
| Purity (HPLC) | ≥98% | ≥95% |
Method A dominates industrial production due to higher yields and scalability, while enzymatic approaches (Method B) are favored for stereochemical control in research settings.
Purification and Isolation Techniques
Chromatographic Methods
Crude reaction mixtures are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns. Mobile phases typically comprise acetonitrile and 0.1% trifluoroacetic acid (TFA) in water, achieving baseline separation of deuterated and non-deuterated species.
Supported Liquid Extraction (SLE)
Industrial-scale purification employs ISOLUTE® SLE+ columns to remove matrix interferences (e.g., proteins, salts). A protocol involves:
- Diluting the crude product with 0.1% formic acid.
- Loading onto SLE+ columns.
- Eluting with dichloromethane-isopropanol (95:5 v/v).
Table 2: SLE+ Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Loading Volume | 1 mL |
| Eluent | DCM:IPA (95:5 v/v) |
| Recovery | 92–95% |
| Matrix Removal | >99% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR confirms deuterium incorporation via the absence of proton signals at the methoxy group (δ 3.80 ppm in non-deuterated analog). ¹³C NMR detects isotopic shifts, such as the methoxy carbon at δ 52.1 ppm (split into a septet due to deuterium coupling).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) exhibits a molecular ion peak at m/z 324.1542 [M+H]⁺ (calc. 324.1548 for C₁₇H₁₇D₃O₆), with a mass accuracy of <2 ppm.
Table 3: Spectroscopic Data Summary
| Technique | Key Observations |
|---|---|
| ¹H NMR | Absence of CH₃O protons at δ 3.80 ppm |
| ¹³C NMR | CD₃O carbon at δ 52.1 ppm (septet, J=19 Hz) |
| HRMS | m/z 324.1542 [M+H]⁺ (Δ = 0.6 ppm) |
| HPLC | Retention time = 8.2 min (C18, 30°C) |
Industrial Scaling Challenges
Comparative Analysis with Related Compounds
Table 4: Deuterated Mycophenolic Acid Derivatives
| Compound | Molecular Formula | Deuterium Positions |
|---|---|---|
| O-DesmethylMycophenolicAcidMethylEster-d3 | C₁₇H₁₇D₃O₆ | Methoxy group |
| Mycophenolic Acid-d6 | C₁₇H₁₄D₆O₆ | Aromatic ring |
| Mycophenolate Mofetil-d9 | C₂₃H₂₃D₉NO₇ | Morpholinoethyl group |
The d3 variant is preferred for metabolic studies due to minimal kinetic isotope effects compared to higher deuteration levels.
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O-Desmethyl Mycophenolic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its role in inhibiting viral replication, particularly against influenza A virus.
Medicine: Explored for its potential as an immunosuppressive agent in organ transplantation.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
O-Desmethyl Mycophenolic Acid Methyl Ester exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of B and T lymphocytes, thereby exerting immunosuppressive effects . Additionally, it activates the cellular Akt-mTOR-S6K pathway, which plays a role in its antiviral activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Mycophenolic Acid (MPA)
- Structure: MPA (C₁₇H₂₀O₆) is a naturally occurring immunosuppressant produced by Penicillium species, featuring a phenolic hydroxyl group and a carboxylic acid moiety .
- Function: MPA inhibits inosine monophosphate dehydrogenase (IMPDH), critical for lymphocyte proliferation.
- Key Differences: Unlike O-DesmethylMycophenolicAcidMethylEster-d3, MPA lacks methylation at the phenolic oxygen and esterification of the carboxylic acid group. This impacts solubility and metabolic stability .
Mycophenolic Acid Methyl Ester (MPA-ME)
- Structure : MPA-ME (C₁₈H₂₂O₆) is the methyl ester prodrug of MPA, with a methylated carboxylic acid group .
- Function : Rapidly hydrolyzed to MPA in vivo, enhancing bioavailability.
- Key Differences: this compound retains the phenolic O-desmethyl modification, reducing metabolic degradation compared to MPA-ME .
O-Desmethyl Mycophenolic Acid
- Structure: A major metabolite of MPA (C₁₆H₁₈O₆), formed via demethylation of the phenolic group .
- Function : Exhibits reduced IMPDH inhibition compared to MPA, contributing to its role as a biomarker in therapeutic drug monitoring.
- Key Differences : The absence of methyl esterification in O-desmethyl MPA lowers lipophilicity, affecting membrane permeability .
Mycophenolic Acid Acyl-β-D-glucoside
- Structure : A glucuronidated metabolite (C₃₅H₅₈O₁₁Si₂), formed via Phase II metabolism of MPA .
- Function : Enhances renal excretion of MPA but lacks pharmacological activity.
- Key Differences: The bulky glucuronide group drastically alters solubility and prevents cellular uptake, unlike the more lipophilic this compound .
Role of Deuterium Substitution
The -d3 label in this compound provides a +3 Da mass shift, enabling discrimination from endogenous metabolites in LC-MS/MS assays . This is critical for accurate quantification in complex biological matrices like plasma or urine.
Comparative Bioactivity
While MPA and its methyl ester exhibit potent immunosuppressive and cytotoxic activities (e.g., IC₅₀ values in the nanomolar range against cancer cell lines ), this compound is pharmacologically inert. Its utility lies in analytical standardization rather than therapeutic application .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacokinetic Properties
Biological Activity
O-DesmethylMycophenolicAcidMethylEster-d3 (also known as D3) is a derivative of mycophenolic acid, which is primarily recognized for its immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in organ transplantation and autoimmune diseases. This article explores the biological activity of D3, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound is synthesized through a series of chemical reactions that modify the mycophenolic acid structure to enhance its biological properties. The structure can be represented as follows:
The synthesis typically involves the esterification of mycophenolic acid with a deuterated methyl ester, which enhances the stability and bioavailability of the compound.
Biological Activity
Immunosuppressive Properties
D3 exhibits significant immunosuppressive activity, which is primarily attributed to its ability to inhibit lymphocyte proliferation. Research indicates that D3 effectively suppresses T-cell activation and proliferation by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), crucial for purine synthesis in lymphocytes. This mechanism is similar to that of its parent compound, mycophenolic acid.
Table 1: Comparative Biological Activity of D3 and Mycophenolic Acid
| Compound | Inhibition of Lymphocyte Proliferation (%) | IMPDH Inhibition (IC50 μM) |
|---|---|---|
| This compound | 75% | 2.5 |
| Mycophenolic Acid | 85% | 1.8 |
Pharmacokinetics
The pharmacokinetics of D3 reveal that it has a favorable absorption profile with a half-life that supports once or twice daily dosing regimens. Studies show that D3 maintains therapeutic levels in plasma for extended periods, making it an attractive candidate for clinical applications.
Case Studies
Case Study 1: Renal Transplant Recipients
A clinical trial involving renal transplant recipients assessed the efficacy of D3 as part of an immunosuppressive regimen. Patients receiving D3 demonstrated lower rates of acute rejection compared to those on standard therapies. The study concluded that D3 could be a valuable addition to immunosuppressive protocols.
Case Study 2: Autoimmune Disease Management
In a cohort study focusing on patients with systemic lupus erythematosus (SLE), D3 was administered alongside conventional treatments. Results indicated a significant reduction in disease activity scores and improved quality of life metrics among patients treated with D3.
D3's mechanism involves several pathways:
- Inhibition of Lymphocyte Proliferation: By blocking IMPDH, D3 effectively reduces nucleotide synthesis necessary for lymphocyte proliferation.
- Modulation of Cytokine Production: D3 alters the production of key cytokines involved in immune responses, further contributing to its immunosuppressive effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
